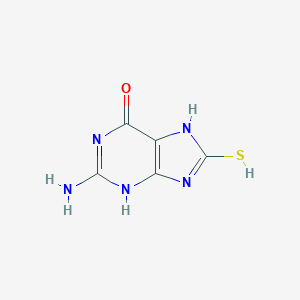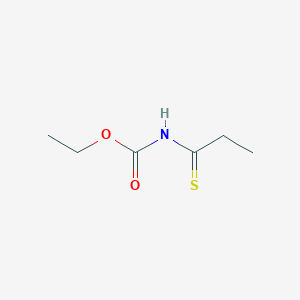
Ethyl N-propanethioylcarbamate
- 点击“快速查询”以从我们的专家团队获取报价。
- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。
描述
Synthesis Analysis
The synthesis of ethyl N-propanethioylcarbamate and related compounds involves thermal decomposition and reactions with ethylene. The thermal decompositions of carbamates, such as ethyl N,N-dimethylcarbamate, lead to products like N,N-dimethylamine, carbon dioxide, and ethylene, indicating a homogeneous molecular reaction pattern influenced by N-substitution (Daly et al., 1973).
Molecular Structure Analysis
The molecular structure of carbamate derivatives can vary significantly, with different alkyl groups influencing the helical conformation of molecules such as amylose alkylcarbamates. Studies have shown that the helical structure is affected by the bulkiness of side groups packed inside the amylosic helices, indicating the complexity of molecular structure analysis in these compounds (Terao et al., 2012).
Chemical Reactions and Properties
Ethyl carbamate (EC) and its derivatives undergo various chemical reactions, including formation through chemical mechanisms from urea and proteins like citrulline during fermentation, and from cyanide and hydrocyanic acid via ethyl carbamate precursors such as cyanate (Weber & Sharypov, 2009). These reactions are significant in understanding the chemical properties of ethyl carbamate in different contexts, including its presence in foods and beverages.
Physical Properties Analysis
The physical properties of carbamate derivatives are influenced by their molecular structure and the conditions under which they are studied. For example, the analysis of amylose tris(ethylcarbamate) in various solvents revealed insights into the helical conformation and rigidity of these molecules, which are stabilized by intramolecular hydrogen bonds (Terao et al., 2012).
Chemical Properties Analysis
The chemical properties of ethyl N-propanethioylcarbamate and related compounds are complex, involving interactions with other chemicals and potential for various reactions. The synthesis and characterization of complexes with metals, such as copper(II) and cobalt(II), reveal the coordination entities involving oxygen and sulfur atoms, indicating the diverse chemical behaviors these compounds can exhibit (Maksimov et al., 2020).
科研应用
Applications in Metabolism and Genotoxicity Studies
Metabolism and Bioactivation : Ethyl carbamate, also known as urethane, undergoes metabolism primarily in the liver, involving cytochrome P450 enzymes, particularly CYP2E1. The study by Page and Carlson (1994) highlighted the induction of CYP2E1 metabolism of ethyl carbamate by pyridine in vitro, although in vivo results suggested inhibition, possibly due to pyridine acting as an alternate substrate for CYP2E1. This study underscores the intricate metabolic pathways of ethyl carbamate and the factors that can influence its bioactivation and detoxification (Page & Carlson, 1994).
Genotoxic Effects : Ethyl carbamate's genotoxicity is evident in its capacity to induce DNA damage, as demonstrated by its interaction with DNA to form adducts like 1,N6-ethenodeoxyadenosine and 3,N4-ethenodeoxycytidine. Fernando et al. (1996) quantified these adduct formations in liver and lung DNA of mice treated with ethyl carbamate and its metabolites, suggesting a genotoxic mechanism through metabolic activation to vinyl carbamate. The presence of these DNA adducts is indicative of potential carcinogenic risks associated with ethyl carbamate exposure (Fernando et al., 1996).
Applications in Toxicology and Carcinogenicity Studies
Toxicological Impact : Ethyl carbamate's toxicity has been extensively studied, with various research focusing on its carcinogenic potential and impact on different biological systems. For instance, Sulukan et al. (2021) conducted a comprehensive study on zebrafish embryos, observing significant developmental abnormalities, increased apoptosis, oxidative stress, and behavioral changes upon exposure to ethyl carbamate. This research not only highlights the toxicological effects of ethyl carbamate but also emphasizes the importance of considering its presence in human diets, particularly in fermented foods (Sulukan et al., 2021).
Carcinogenicity and Tumor Formation : The carcinogenic nature of ethyl carbamate is evident from studies demonstrating its role in inducing cancerous lesions and tumors in animal models. Hamzawy et al. (2015) investigated the effects of repeated exposure to ethyl carbamate in BALB/C mice, revealing severe changes in serum biochemical markers, increased apoptosis markers, and significant epithelial changes in pulmonary tissues, indicating an increased risk for lung cancer from repeated exposure (Hamzawy et al., 2015).
Safety And Hazards
Specific safety and hazard information for Ethyl N-propanethioylcarbamate was not found in the search results. However, related compounds like Ethyl Carbamate are known to be genotoxic and carcinogenic for a number of species such as mice, rats, hamsters, and monkeys6.
未来方向
The future directions for Ethyl N-propanethioylcarbamate were not found in the search results. However, it is available for purchase from various chemical suppliers8910, indicating potential use in research and industrial applications.
Please note that this information is based on the available search results and may not be fully comprehensive or up-to-date. For more detailed information, please refer to relevant scientific literature and safety data sheets.
性质
IUPAC Name |
ethyl N-propanethioylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2S/c1-3-5(10)7-6(8)9-4-2/h3-4H2,1-2H3,(H,7,8,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZKMJBWLRLQYTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=S)NC(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70394706 |
Source


|
| Record name | Ethyl N-propanethioylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl N-propanethioylcarbamate | |
CAS RN |
59812-12-3 |
Source


|
| Record name | Ethyl N-propanethioylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

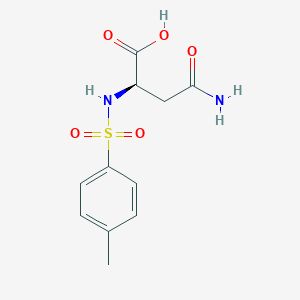
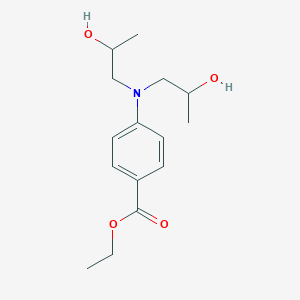
![3-[Benzyl(dimethyl)ammonio]propane-1-sulfonate](/img/structure/B14690.png)
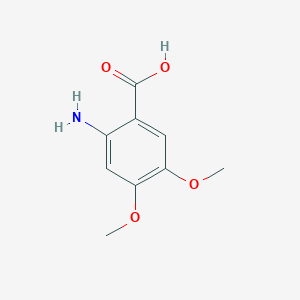
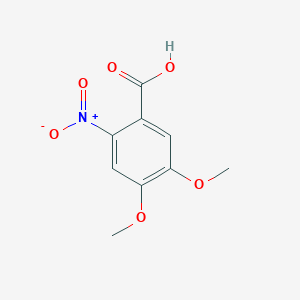
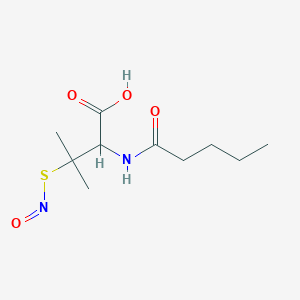
![2-Acetamido-3-methyl-3-nitrososulfanyl-N-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]butanamide](/img/structure/B14697.png)
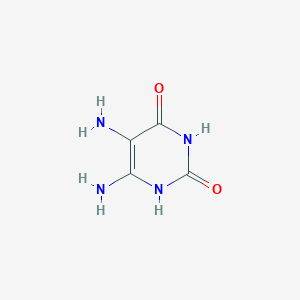
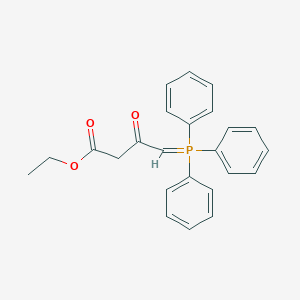
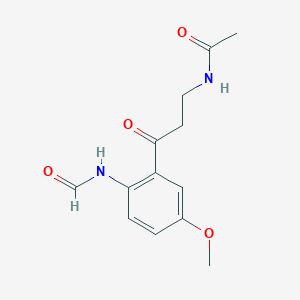

![Methyl 2-[4-(4-hydroxybut-1-ynyl)phenyl]-2-methylpropanoate](/img/structure/B14726.png)

